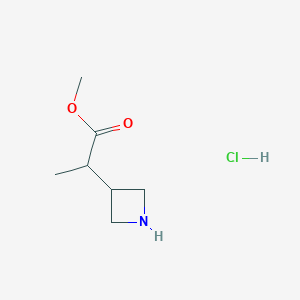
Methyl2-(azetidin-3-yl)propanoatehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(azetidin-3-yl)propanoate hydrochloride is a chemical compound with the molecular formula C7H14ClNO2 and a molecular weight of 179.65 g/mol . It is primarily used for research purposes and is known for its unique structure, which includes an azetidine ring, a four-membered nitrogen-containing ring .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(azetidin-3-yl)propanoate hydrochloride typically involves the reaction of azetidine with methyl acrylate under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with additional steps for purification and quality control to ensure the compound meets industrial standards .
化学反应分析
Types of Reactions
Methyl 2-(azetidin-3-yl)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
科学研究应用
Methyl 2-(azetidin-3-yl)propanoate hydrochloride has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
作用机制
相似化合物的比较
Similar Compounds
Methyl 3-(azetidin-2-yl)propanoate hydrochloride: Similar structure but with a different position of the azetidine ring.
Methyl 2-(azetidin-3-yl)cyclohexanecarboxylate hydrochloride: Contains a cyclohexane ring in addition to the azetidine ring.
Uniqueness
Methyl 2-(azetidin-3-yl)propanoate hydrochloride is unique due to its specific structure, which includes a four-membered azetidine ring. This structure imparts unique chemical and physical properties, making it valuable for various research applications .
属性
分子式 |
C7H14ClNO2 |
|---|---|
分子量 |
179.64 g/mol |
IUPAC 名称 |
methyl 2-(azetidin-3-yl)propanoate;hydrochloride |
InChI |
InChI=1S/C7H13NO2.ClH/c1-5(7(9)10-2)6-3-8-4-6;/h5-6,8H,3-4H2,1-2H3;1H |
InChI 键 |
TUKNGBONMXEBRJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C1CNC1)C(=O)OC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Ethyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid](/img/structure/B15234717.png)


![Ethyl 6-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B15234743.png)



![5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde](/img/structure/B15234771.png)


![7-Cyclopropyl-2-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B15234790.png)


